molecular formula C22H21N3O4S B2963911 ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536707-01-4

ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No. B2963911
CAS RN: 536707-01-4
M. Wt: 423.49
InChI Key: GQPJWJZMQMDYOB-UHFFFAOYSA-N
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Description

Indole derivatives, which this compound is, are a group of bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives is often analyzed using techniques like 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques would likely be used to analyze the structure of this compound as well.


Chemical Reactions Analysis

Indole derivatives often undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially be a chemical reaction that this compound undergoes.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Some indole derivatives have demonstrated anti-inflammatory properties . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed anti-inflammatory and analgesic activities .

Anticancer Activity

Indole derivatives have been studied for their potential anticancer effects . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .

Anti-HIV Activity

Indole derivatives have also been explored for their potential anti-HIV properties . The ability of these compounds to bind with high affinity to multiple receptors could be beneficial in the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives have shown antioxidant properties . These compounds could potentially be used in the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . These compounds could potentially be used in the development of new antitubercular drugs .

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic properties . These compounds could potentially be used in the development of new antidiabetic drugs .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological activity. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The future directions for a compound like this would likely involve further studies to determine its potential biological activities and uses. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-4-29-21(27)13(2)30-22-24-18-16-10-5-6-11-17(16)23-19(18)20(26)25(22)14-8-7-9-15(12-14)28-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJWJZMQMDYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

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